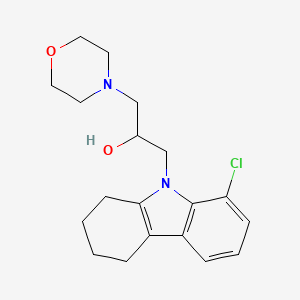

1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol

Description

1-(8-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol (CAS 123063-87-6) is a synthetic carbazole derivative with a molecular formula of C₁₉H₂₅ClN₂O₂ and a molecular weight of 348.9 g/mol . Structurally, it combines a tetrahydrocarbazole core substituted with a chlorine atom at position 8, linked to a propan-2-ol side chain modified with a morpholine moiety. However, key physical data such as melting point, boiling point, and solubility remain uncharacterized in available literature .

Properties

IUPAC Name |

1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O2/c20-17-6-3-5-16-15-4-1-2-7-18(15)22(19(16)17)13-14(23)12-21-8-10-24-11-9-21/h3,5-6,14,23H,1-2,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZQZAFHKXJZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2CC(CN4CCOCC4)O)C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive review of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 346.9 g/mol |

| CAS Number | 123063-86-5 |

The structure features a carbazole core with an 8-chloro substituent and a morpholine group, which may enhance its solubility and interaction with biological targets .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in the context of neurological disorders. It is believed to interact with neurotransmitter receptors and enzymes involved in signal transduction pathways, potentially modulating neurotransmission processes. This modulation could have implications for treating conditions such as depression, anxiety, and other neurodegenerative diseases.

Antiviral Activity

Carbazole derivatives have been studied for their antiviral properties. For instance, related compounds have shown efficacy against viruses such as human cytomegalovirus (HCMV), with some derivatives exhibiting low cytotoxicity while effectively inhibiting viral replication . The mechanism of action often involves targeting specific viral proteins critical for replication.

Case Studies

- Neurotransmitter Modulation : In a study examining the effects of related carbazole compounds on neurotransmitter release, it was found that certain derivatives could enhance serotonin levels in neuronal cultures. This suggests potential antidepressant-like effects.

- Antiviral Efficacy : Another study focused on the antiviral activity of carbazole derivatives against HCMV. The results indicated that specific modifications to the carbazole ring significantly increased antiviral potency while maintaining low toxicity levels .

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the carbazole core.

- Introduction of the chloro group at the 8-position.

- Attachment of the morpholine moiety via alkylation or amination reactions.

This synthetic route allows for the modification of various functional groups to optimize biological activity .

Future Directions in Research

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

- Mechanistic Studies : Understanding how this compound interacts with specific receptors and enzymes.

- In Vivo Studies : Evaluating its therapeutic potential through animal models.

- Structure-Activity Relationship (SAR) : Identifying which structural modifications enhance its efficacy and reduce toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carbazole-propanol derivatives, which exhibit structural diversity in substituents on the carbazole ring and the propanol side chain. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Carbazole-Propanol Derivatives

Key Findings

Substituent Effects on Bioactivity: The chlorine atom at position 8 in the target compound may enhance electrophilic interactions in biological targets compared to non-halogenated analogs (e.g., methyl-substituted derivatives in ). Morpholine vs.

Structural Flexibility :

- Compounds like 1-(1H-benzotriazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol replace the morpholine with a benzotriazole group, which could enhance binding to aromatic residues in enzymes or receptors.

Synthetic Challenges :

- The synthesis of chloro-substituted carbazoles (e.g., the target compound) often requires regioselective halogenation steps, as seen in patent literature for related tetrahydrocarbazole derivatives . In contrast, methyl or methoxy substitutions are more straightforward to introduce .

Q & A

What are the primary synthetic routes for 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound can be synthesized via N-alkylation of tetrahydrocarbazole derivatives followed by functionalization with morpholine. A microwave-assisted method using alkylating agents like 1-bromo-3-chloropropane in the presence of KOH and TBAB (tetrabutylammonium bromide) in DMSO has been reported for similar carbazole derivatives, yielding intermediates with Rf = 0.4 (hexane:toluene = 4:1) . Optimization of reaction time, solvent polarity, and stoichiometry of morpholine is critical to minimize side products (e.g., over-alkylation). Purity can be confirmed via TLC and column chromatography.

Advanced Research Question

For stereochemical control during morpholine incorporation, researchers should consider using chiral auxiliaries or asymmetric catalysis. A study on related spiroxamine derivatives demonstrated that enantiomeric purity impacts biological activity, necessitating chiral HPLC or X-ray crystallography (using SHELXL ) for structural validation. Contradictions in yield data often arise from competing SN1/SN2 mechanisms; kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMSO vs. acetone) are recommended .

How can spectroscopic data (NMR, IR, MS) resolve structural ambiguities in derivatives of this compound?

Basic Research Question

¹H NMR is critical for confirming the substitution pattern of the carbazole ring. For example, the deshielded proton at C8 (due to chlorine’s electronegativity) typically appears as a singlet at δ 7.2–7.5 ppm. IR spectroscopy verifies the morpholine moiety via C-O-C stretching at 1100–1250 cm⁻¹ . Mass spectrometry (ESI-MS) should show [M+H]⁺ peaks with isotopic patterns consistent with chlorine (3:1 ratio for ³⁵Cl/³⁷Cl).

Advanced Research Question

Contradictions in ¹³C NMR assignments (e.g., distinguishing carbazole C9 from morpholine carbons) can be resolved using 2D techniques like HSQC and HMBC. For example, HMBC correlations between the morpholine nitrogen and adjacent carbons confirm connectivity . Discrepancies in IR data for morpholine-containing compounds (e.g., overlapping with carbazole C-H stretches) may require deconvolution algorithms or computational modeling (DFT-based vibrational frequency analysis).

What crystallographic strategies are effective for determining the absolute configuration of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Using SHELX programs , researchers can refine structures against high-resolution data. For example, a related carbazole derivative (4-[(9-ethyl-9H-carbazol-3-yl)iminomethyl]phenol) was solved with R-factor < 0.05 using SHELXL-2018 .

Advanced Research Question

Twinned or low-resolution datasets require advanced refinement in SHELXL, such as TWIN/BASF commands. Contradictions in thermal displacement parameters (e.g., disorder in the morpholine ring) may necessitate constraints (ISOR/DFIX) or multi-conformational modeling. ORTEP-3 can visualize anisotropic displacement ellipsoids to validate refinement quality.

How can impurity profiling and degradation products be systematically analyzed?

Basic Research Question

HPLC with UV detection (e.g., 254 nm) is standard for identifying impurities. Pharmacopeial guidelines recommend using reference standards (e.g., spiroxamine derivatives ) to calibrate retention times. For example, a limit of 0.5% total impurities is typical for carbazole-based pharmaceuticals .

Advanced Research Question

LC-MS/MS is essential for structural elucidation of degradation products. For instance, oxidative degradation of morpholine rings generates amine byproducts detectable via MRM transitions. Accelerated stability studies (40°C/75% RH) combined with QbD (Quality by Design) principles can model degradation pathways .

What computational methods predict the compound’s pharmacokinetic and binding properties?

Advanced Research Question

Molecular docking (AutoDock Vina) against targets like serotonin receptors (due to structural similarity to ramatrobin ) can prioritize in vitro assays. MD simulations (GROMACS) assess morpholine ring flexibility and solvation effects. ADMET predictions (SwissADME) highlight potential liabilities (e.g., low BBB penetration due to the carbazole core).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.